![molecular formula C13H22ClNO2 B1430029 (2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride CAS No. 1443931-88-1](/img/structure/B1430029.png)
(2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride
Übersicht
Beschreibung
(2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is a beta-adrenergic receptor agonist, which means that it interacts with the beta-adrenergic receptors in the body and activates them. In
Wirkmechanismus
The mechanism of action of ((2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride involves its interaction with the beta-adrenergic receptors in the body. These receptors are located in several tissues, including the heart, lungs, and blood vessels. When ((2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride binds to these receptors, it activates them and leads to several physiological effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of ((2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride are primarily due to its activation of the beta-adrenergic receptors in the body. These effects include increased heart rate, increased blood pressure, and bronchodilation. In addition, ((2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride has been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ((2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride in lab experiments include its potency as a beta-adrenergic receptor agonist and its anti-inflammatory properties. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing.
Zukünftige Richtungen
There are several future directions for research on ((2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride. One potential direction is the development of more potent and selective beta-adrenergic receptor agonists. Another direction is the investigation of the anti-inflammatory properties of ((2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride and its potential applications in the treatment of inflammatory diseases. Finally, the potential toxicity of ((2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride should be further investigated to determine its safety for use in humans.
Conclusion
In conclusion, ((2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride is a chemical compound that has potential applications in the field of pharmacology. Its potency as a beta-adrenergic receptor agonist and its anti-inflammatory properties make it a promising candidate for the treatment of several diseases. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity.
Wissenschaftliche Forschungsanwendungen
((2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride has been extensively studied for its potential applications in the field of pharmacology. It has been found to be a potent beta-adrenergic receptor agonist, which means that it can be used to activate beta-adrenergic receptors in the body. This activation can lead to several physiological effects, including increased heart rate, increased blood pressure, and bronchodilation.
Eigenschaften
IUPAC Name |
(2S)-2-[(4-methoxyphenyl)methylamino]-3-methylbutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-10(2)13(9-15)14-8-11-4-6-12(16-3)7-5-11;/h4-7,10,13-15H,8-9H2,1-3H3;1H/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRBQULKGQBSMF-BTQNPOSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NCC1=CC=C(C=C1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)NCC1=CC=C(C=C1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



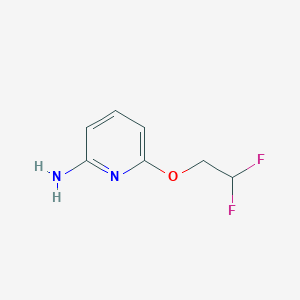
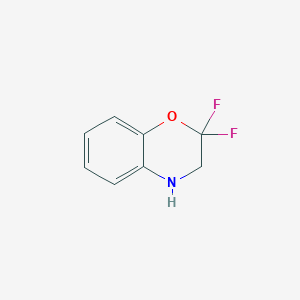
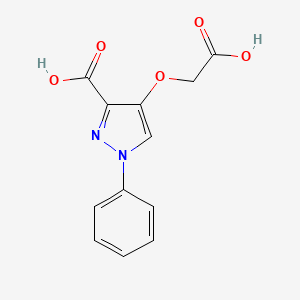
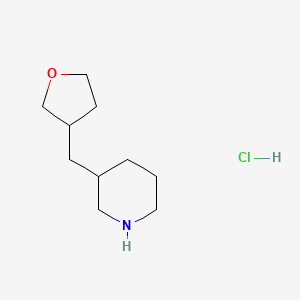
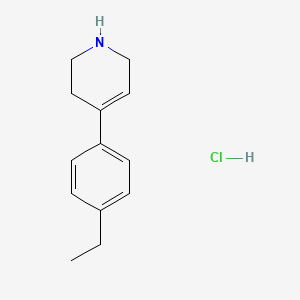
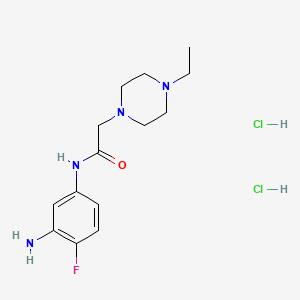
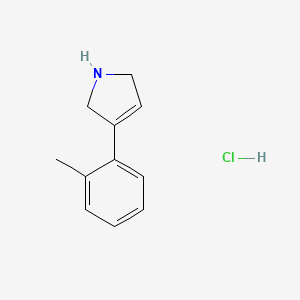
![[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride](/img/structure/B1429957.png)
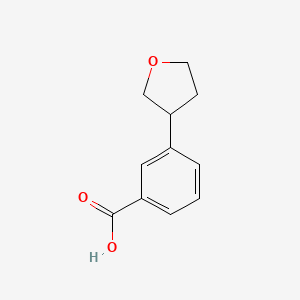
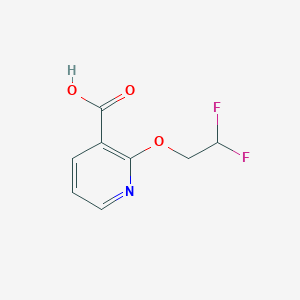
![6-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride](/img/structure/B1429961.png)
![1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride](/img/structure/B1429962.png)
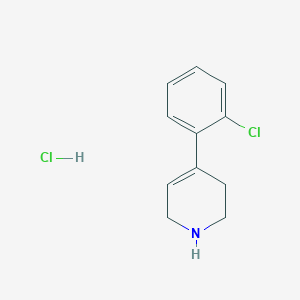
![[3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine](/img/structure/B1429966.png)